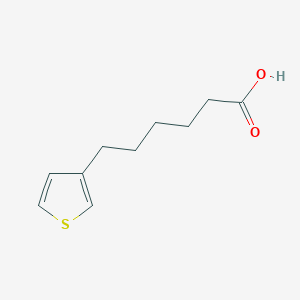
6-(3-噻吩基)己酸
描述
6-(3-Thienyl)hexanoic acid is an organic compound with the molecular formula C10H14O2S It features a thiophene ring attached to a hexanoic acid chain
科学研究应用
6-(3-Thienyl)hexanoic acid has several scientific research applications:
Organic Electronics: The compound is used in the fabrication of organic electronic devices due to its conductive properties.
Nanotechnology: It is employed in the surface-bound polymerization of nanocrystalline inorganic oxides like TiO2, enhancing the properties of nanomaterials.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(3-Thienyl)hexanoic acid involves the bromination of 6-(thien-3-yl)hexanoic acid using N-Bromosuccinimide in N,N-dimethylformamide at 0°C for 48 hours in the absence of light. The reaction mixture is then poured onto ice, and the product is extracted with dichloromethane. The organic phases are combined, washed with water, and dried over sodium sulfate. The crude product is purified using flash chromatography with n-hexane/ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for 6-(3-Thienyl)hexanoic acid are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification techniques.
化学反应分析
Types of Reactions
6-(3-Thienyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
作用机制
The mechanism of action of 6-(3-Thienyl)hexanoic acid in its applications involves the formation of strong intermolecular bonds between the thiophene ring and the target material. For example, in the case of surface-bound polymerization on TiO2, the carboxylic acid group of 6-(3-Thienyl)hexanoic acid forms strong bonds with the surface of TiO2, leading to the formation of a stable polymer layer .
相似化合物的比较
Similar Compounds
- 6-(2-Thienyl)hexanoic acid
- 6-(4-Thienyl)hexanoic acid
- 6-(3-Furyl)hexanoic acid
Uniqueness
6-(3-Thienyl)hexanoic acid is unique due to the position of the thiophene ring, which influences its reactivity and the properties of the resulting polymers. The 3-position of the thiophene ring allows for specific interactions with other molecules and surfaces, making it particularly useful in applications requiring strong intermolecular bonding and stability.
属性
IUPAC Name |
6-thiophen-3-ylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c11-10(12)5-3-1-2-4-9-6-7-13-8-9/h6-8H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMBURAUBFTQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641428 | |
| Record name | 6-(Thiophen-3-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22053-93-6, 1279717-92-8 | |
| Record name | 6-(Thiophen-3-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(3-(5-carboxypentyl)thiophene-2,5-diyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-(3-Thienyl)hexanoic acid interact with TiO2 nanoparticles, and what are the potential implications of this interaction?
A1: The research paper demonstrates that 6-(3-Thienyl)hexanoic acid can bind to the surface of TiO2 nanoparticles through its carboxylic acid group. [] This interaction is attributed to the strong affinity of the carboxylic acid group for the titanium atoms on the TiO2 surface. [] This surface binding allows for the formation of a densely packed monolayer of 6-(3-Thienyl)hexanoic acid on the TiO2 nanoparticles. [] This organic "skin" can then undergo polymerization, potentially leading to the creation of novel hybrid materials with tailored properties. []
Q2: What are the potential applications of TiO2 nanoparticles modified with 6-(3-Thienyl)hexanoic acid?
A2: The ability to create a controlled, polymerizable organic layer on the surface of TiO2 nanoparticles using 6-(3-Thienyl)hexanoic acid opens up several exciting possibilities. [] These modified nanoparticles could find applications in various fields, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















